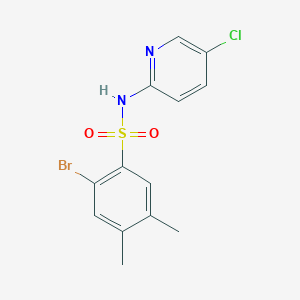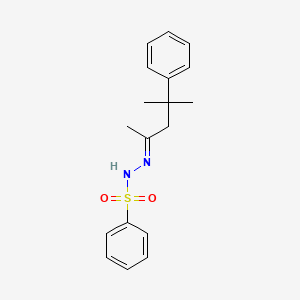![molecular formula C20H18ClNO3 B5438199 2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]-8-methoxyquinoline](/img/structure/B5438199.png)
2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]-8-methoxyquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]-8-methoxyquinoline is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with a 2-chloro-4,5-dimethoxyphenyl group and an 8-methoxy group, making it a subject of interest in organic chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]-8-methoxyquinoline typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]-8-methoxyquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the quinoline core or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can produce more saturated analogs of the original compound.
科学研究应用
2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]-8-methoxyquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]-8-methoxyquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.
相似化合物的比较
Similar Compounds
- 2-chloro-1-(2,5-dimethoxyphenyl)ethanone
- 2-(4-chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine
Uniqueness
Compared to similar compounds, 2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]-8-methoxyquinoline stands out due to its unique combination of functional groups and structural features
属性
IUPAC Name |
2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]-8-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-23-17-6-4-5-13-7-9-15(22-20(13)17)10-8-14-11-18(24-2)19(25-3)12-16(14)21/h4-12H,1-3H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVERWQKYGLMSOT-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C=CC3=CC(=C(C=C3Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC(=C(C=C3Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-(2-methyl-5-propyl-4-pyrimidinyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5438127.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5438135.png)
![N-{4-[(2-methylpropyl)sulfamoyl]phenyl}cyclopropanecarboxamide](/img/structure/B5438153.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(3-methylphenyl)-1-piperazinecarboxamide](/img/structure/B5438161.png)
![(2E)-1-[4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B5438170.png)

![N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-L-serinamide](/img/structure/B5438188.png)
![N-(3-{2-[3-(1H-pyrazol-1-yl)phenyl]-1H-imidazol-1-yl}phenyl)acetamide](/img/structure/B5438204.png)
![1-(1-{[6-(2,4-difluorophenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5438205.png)
![2-[[5-(3-acetamidophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5438212.png)
![(4E)-5-(3,4-dichlorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione](/img/structure/B5438218.png)
![2-fluoro-N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]benzamide](/img/structure/B5438226.png)
![5-[4-(diethylamino)benzylidene]-1-(2-methoxyphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5438229.png)

